molecular formula C22H23N3O3S B2360333 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide CAS No. 681265-21-4

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide

Cat. No.: B2360333
CAS No.: 681265-21-4
M. Wt: 409.5
InChI Key: VVDONJQQTXPYMO-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Compounds structurally related to N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide, such as 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, have been synthesized and evaluated for their antioxidant activity. These compounds demonstrated significant free-radical scavenging ability, highlighting potential research applications in studying oxidative stress and its mitigation (Shakir, Ariffin, & Abdulla, 2014).

Molecular Recognition

Research on molecular recognition has explored the complexation of compounds like N-(p-tert-butylphenyl)-p-tert-butylbenzamide with β-cyclodextrin derivatives, revealing insights into molecular dynamics and the influence of solubility and internal interactions on binding affinities. This indicates a potential application in the development of new drug delivery systems or in the selective binding of specific molecules (Beá, Jaime, & Kollman, 2002).

Anticancer Activity

Studies have also focused on the synthesis of compounds with potential anticancer activity, such as the discovery of potent c-MET inhibitors. Compounds with new scaffolds, including those similar to the structure , have shown both potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro. This underscores the compound's relevance in cancer research, particularly in the identification and development of new therapeutic agents (Jiang et al., 2016).

Radical Scavenging and Antioxidant Properties

Further research into N-tert-butoxy-1-aminopyrenyl radicals demonstrates the isolation and characterization of free radicals, providing valuable information on their electronic structure and magnetic characteristics. This research is crucial for understanding the behavior of radical species in biological systems and their potential antioxidant properties (Miura et al., 2002).

Catalytic Activity

Investigations into the catalytic activity of N-heterocyclic carbene metal carbonyl complexes based on pyrazole amide derivatives reveal potential applications in chemical synthesis and industrial processes. These studies highlight the efficiency and selectivity of such compounds in catalyzing reactions, offering insights into their utility in developing new catalysts for organic transformations (Cheng et al., 2015).

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-22(2,3)25-20(18-13-29(27,28)14-19(18)24-25)23-21(26)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDONJQQTXPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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